Perfluoro-2,5-diazahexane-2,5-dioxyl

Vue d'ensemble

Description

Perfluoro-2,5-diazahexane-2,5-dioxyl is a chemical compound that has been synthesized and used in polymer chemistry . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

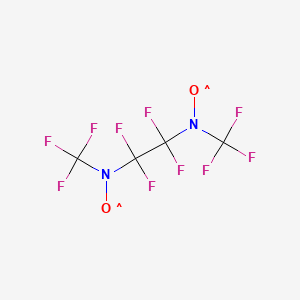

The synthesis of this compound involves the oxidation by potassium permanganate of aqueous perfluoro-2,5-diazahexane-2,5-diol obtained by hydrolysis of a trifluoronitrosomethane–tetrafluoroethylene–phosphorus trichloride 2:1:1 adduct .Molecular Structure Analysis

The molecular formula of this compound is C4F10N2O2, and it has a molecular weight of 298.04 g/mol .Chemical Reactions Analysis

This compound reacts with nitric oxide to give CF3·N(O·NO)·CF2·CF2·N(O·NO)·CF3. It also reacts with hydrogen bromide, toluene, triphenylmethane, or hydrogen–Pd–BaSo4 to give CF3·N(OH)·CF2·CF2·N(OH)·CF3 . Additionally, it reacts with perfluorinated olefins or dienes to give nitroso-rubbers and heterocycles .Physical And Chemical Properties Analysis

This compound has a density of 1.89g/cm3 and a boiling point of 119.4ºC at 760mmHg . The flash point is 26ºC .Applications De Recherche Scientifique

Cross-linking in Polymer Chemistry

Perfluoro-2,5-diazahexane-2,5-dioxyl is significantly utilized in polymer chemistry. It has been used for cross-linking elastomeric copolymers, where its diradical nature acts as an effective vulcanizing agent. This compound and its polymeric derivative are useful for vulcanizing at room and elevated temperatures, respectively (Banks et al., 1974). Additionally, it's involved in the synthesis of nitroso-rubbers and heterocycles, useful in the cross-linking of specific terpolymers (Banks et al., 1972).

Synthesis and Reactions in Organic Chemistry

The compound reacts with various agents like hydrogen bromide and nitric oxide to produce derivatives like CF3·N(OH)·CF2·CF2·N(OH)·CF3, useful in further chemical syntheses. It also reacts with perfluorinated olefins to produce different copolymers and compounds, demonstrating its versatility in organic synthesis (Banks et al., 1974).

Polymer Copolymerization

This compound is employed in the formation of living free-radical copolymers. These copolymers have been made by reacting perfluoro-2,5-diazahexane 2,5-dioxyl with hexafluoropropylene, resulting in products with stable living nitroxide end-groups (Arfaei et al., 1991).

Interaction with Sulfur Compounds

It also shows unique reactions with sulfur compounds. For instance, it reacts with sulfur dioxide and sulfur tetrafluoride, forming cyclic adducts. These reactions highlight its potential in synthesizing complex fluorinated compounds (Arfaei & Smith, 1984).

Reaction with Aromatic Compounds

Perfluoro-2,5-diazahexane 2,5-dioxyl reacts with various aromatic compounds, including fluoroarenes, to form copolymers. These reactions are pivotal in creating materials with specific chemical properties (Green & Tipping, 1994).

Catalytic Applications

Interestingly, living free-radical copolymers prepared from this compound can act as catalysts in certain chemical reactions, demonstrating its utility in facilitating complex chemical processes (Pye & Smith, 1991).

Mécanisme D'action

Target of Action

Perfluoro-2,5-diazahexane-2,5-dioxyl primarily targets perfluorinated olefins or dienes . These targets play a crucial role in the formation of nitroso-rubbers and heterocycles .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. It reacts with nitric oxide to form CF3·N(O·NO)·CF2·CF2·N(O·NO)·CF3 . It also reacts with hydrogen bromide, toluene, triphenylmethane, or hydrogen–Pd–BaSo4 to form CF3·N(OH)·CF2·CF2·N(OH)·CF3 . When it reacts with perfluorinated olefins or dienes, it forms nitroso-rubbers and heterocycles .

Biochemical Pathways

The compound’s interaction with its targets affects the polymer cross-linking pathway . This pathway is crucial for the formation of trifluoronitrosomethane–tetrafluoroethylene–hexafluorobutadiene terpolymers . The downstream effects of this pathway include the formation of nitroso-rubbers and heterocycles .

Pharmacokinetics

Itsmolecular weight is 298.03900 , and it has a boiling point of 119.4ºC at 760mmHg . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the formation of nitroso-rubbers and heterocycles . These products find application in the cross-linking of trifluoronitrosomethane–tetrafluoroethylene–hexafluorobutadiene terpolymers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nitric oxide, hydrogen bromide, toluene, triphenylmethane, or hydrogen–Pd–BaSo4 can trigger different reactions . Moreover, the compound should be handled in a well-ventilated place to avoid dust formation and inhalation .

Analyse Biochimique

Biochemical Properties

Perfluoro-2,5-diazahexane-2,5-dioxyl plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it reacts with nitric oxide to form stable nitroso compounds, which can further interact with other biomolecules . Additionally, it has been shown to react with hydrogen bromide, toluene, and triphenylmethane, indicating its potential to form diverse biochemical interactions . These interactions suggest that this compound can influence various biochemical pathways and processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nitric oxide can modulate signaling pathways that are crucial for cell function . Furthermore, the compound’s ability to form stable nitroso compounds suggests that it can affect gene expression by interacting with DNA or transcription factors. These cellular effects highlight the potential of this compound to modulate various cellular functions and processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, its reaction with nitric oxide results in the formation of nitroso compounds, which can inhibit or activate specific enzymes . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or DNA. These molecular mechanisms provide insights into how this compound influences biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical and cellular effects . Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular function, depending on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular and biochemical processes changes significantly with dosage . High doses of this compound can lead to toxicity, affecting various organs and systems in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, its reaction with nitric oxide and other biomolecules suggests that it can influence metabolic flux and metabolite levels . These interactions highlight the compound’s role in modulating metabolic pathways and processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions determine the compound’s accumulation and distribution in different tissues, influencing its overall biochemical and cellular effects.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within cells affects its interactions with biomolecules and its overall biochemical effects

Propriétés

InChI |

InChI=1S/C4F10N2O2/c5-1(6,15(17)3(9,10)11)2(7,8)16(18)4(12,13)14 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODHNLSDGIUFMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(N(C(F)(F)F)[O])(F)F)(N(C(F)(F)F)[O])(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36525-64-1 | |

| Record name | Nitroxide, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[(trifluoromethyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36525-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate](/img/structure/B6339589.png)

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339596.png)

![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339599.png)

![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339602.png)

![2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339607.png)

![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339608.png)

![2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339619.png)